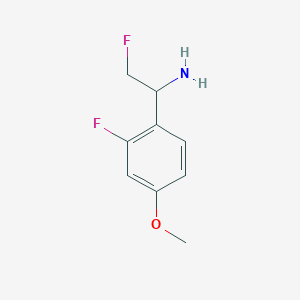
1-Cyclopropyl-4-(methylamino)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4-(methylamino)butan-2-one is an organic compound with the molecular formula C8H15NO It is a cycloalkane derivative, characterized by a cyclopropyl group attached to a butanone backbone with a methylamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-4-(methylamino)butan-2-one can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at a specific temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient catalytic systems to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Cyclopropyl-4-(methylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Cyclopropyl-4-(methylamino)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.
Industry: It is utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-Cyclopropyl-4-(methylamino)butan-2-one involves its interaction with specific molecular targets. The cyclopropyl group and the methylamino substituent play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of enzymatic activity or receptor interactions, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Cyclopropylmethyl ketone: Shares the cyclopropyl group but lacks the methylamino substituent.
4-Methylaminobutan-2-one: Similar backbone but without the cyclopropyl group.
Uniqueness
1-Cyclopropyl-4-(methylamino)butan-2-one is unique due to the combination of the cyclopropyl group and the methylamino substituent, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC名 |
1-cyclopropyl-4-(methylamino)butan-2-one |
InChI |
InChI=1S/C8H15NO/c1-9-5-4-8(10)6-7-2-3-7/h7,9H,2-6H2,1H3 |
InChIキー |
HIBGWERKECDIHY-UHFFFAOYSA-N |
正規SMILES |
CNCCC(=O)CC1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)
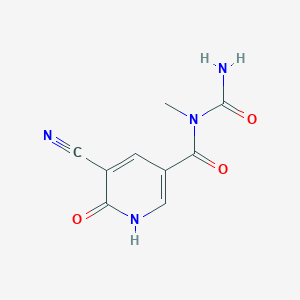


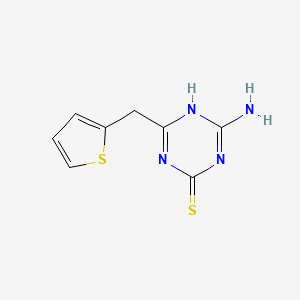

![Benzyl 1-(1-ethyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13197579.png)
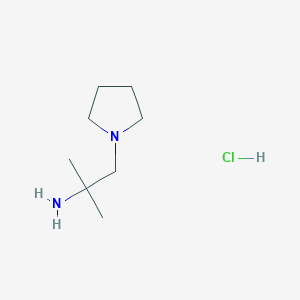
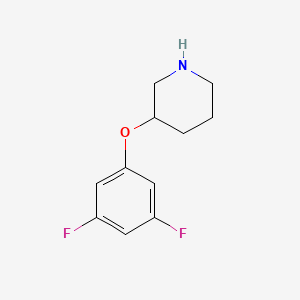

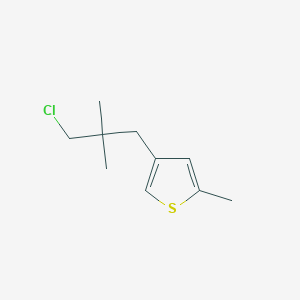
![1-[2-(4-aminopyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13197604.png)
![2-[5-(3-Nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13197612.png)
